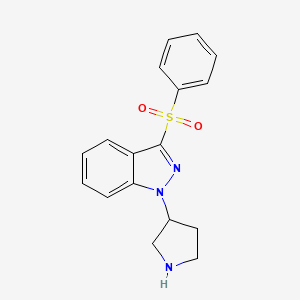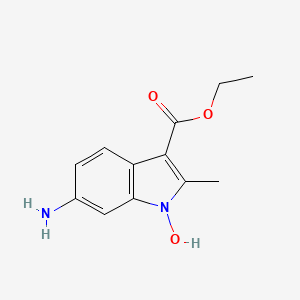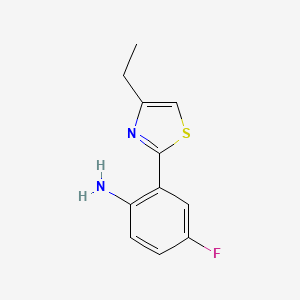
2-(4-Ethyl-1,3-thiazol-2-yl)-4-fluoroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Ethyl-1,3-thiazol-2-yl)-4-fluoroaniline is an organic compound that features a thiazole ring substituted with an ethyl group and a fluorine atom on the aniline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethyl-1,3-thiazol-2-yl)-4-fluoroaniline typically involves the formation of the thiazole ring followed by the introduction of the aniline and fluorine substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. Subsequent reactions introduce the ethyl group and the fluorine atom.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts, controlled temperatures, and pressures to ensure efficient production. The specific details of industrial methods are proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
2-(4-Ethyl-1,3-thiazol-2-yl)-4-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the nitro group if present.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide, while nucleophilic substitutions may use amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学研究应用
2-(4-Ethyl-1,3-thiazol-2-yl)-4-fluoroaniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
作用机制
The mechanism of action of 2-(4-Ethyl-1,3-thiazol-2-yl)-4-fluoroaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The thiazole ring and fluorine atom can enhance binding affinity and specificity to molecular targets.
相似化合物的比较
Similar Compounds
- 1-(2-Methyl-1,3-thiazol-4-yl)methanamine dihydrochloride
- 3-{[(4-ethyl-1,3-thiazol-2-yl)methyl]amino}-2-pyrazinecarbonitrile
Uniqueness
2-(4-Ethyl-1,3-thiazol-2-yl)-4-fluoroaniline is unique due to the specific combination of the thiazole ring, ethyl group, and fluorine atom. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
658076-58-5 |
|---|---|
分子式 |
C11H11FN2S |
分子量 |
222.28 g/mol |
IUPAC 名称 |
2-(4-ethyl-1,3-thiazol-2-yl)-4-fluoroaniline |
InChI |
InChI=1S/C11H11FN2S/c1-2-8-6-15-11(14-8)9-5-7(12)3-4-10(9)13/h3-6H,2,13H2,1H3 |
InChI 键 |
PTPDCYRUKQPRNP-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CSC(=N1)C2=C(C=CC(=C2)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


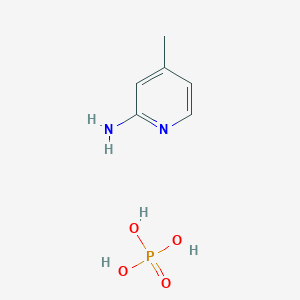
![(3R)-3-{[(3R)-3-Hydroxydecanoyl]oxy}decanoic acid](/img/structure/B12529861.png)
![(4'-Methyl[2,2'-bipyridin]-4-yl)methyl 2-methylprop-2-enoate](/img/structure/B12529869.png)

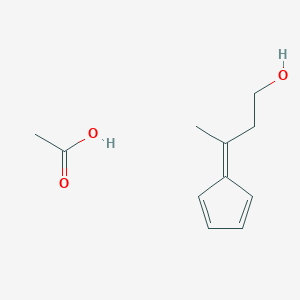
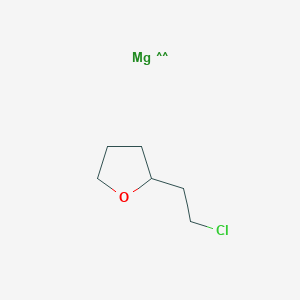
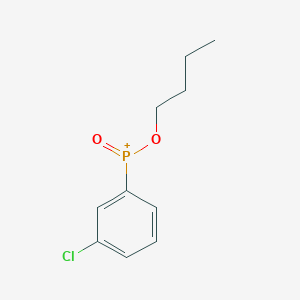
![[(3-Methylcyclobut-1-en-1-yl)methyl]benzene](/img/structure/B12529894.png)
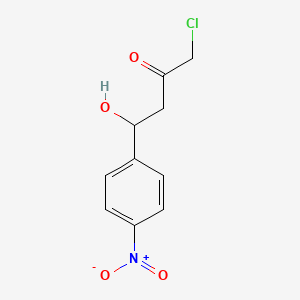
![4-(2-Oxo-2H-naphtho[1,2-b]pyran-4-yl)benzaldehyde](/img/structure/B12529899.png)
![N-[(Naphthalen-1-yl)methyl]-3-(triethoxysilyl)propan-1-amine](/img/structure/B12529902.png)
![Ethyl [4-(4,4,4-trifluoro-3-oxobutanoyl)phenoxy]acetate](/img/structure/B12529905.png)
